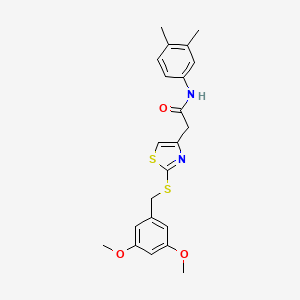

2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(3,4-dimethylphenyl)acetamide

Description

Properties

IUPAC Name |

2-[2-[(3,5-dimethoxyphenyl)methylsulfanyl]-1,3-thiazol-4-yl]-N-(3,4-dimethylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O3S2/c1-14-5-6-17(7-15(14)2)23-21(25)10-18-13-29-22(24-18)28-12-16-8-19(26-3)11-20(9-16)27-4/h5-9,11,13H,10,12H2,1-4H3,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYRPEZKGAJSMOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)CC2=CSC(=N2)SCC3=CC(=CC(=C3)OC)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Methodologies

Thiazole Core Formation via Hantzsch Synthesis

The Hantzsch thiazole synthesis remains a cornerstone for constructing the thiazole ring. Under acidic conditions, α-halogenated ketones react with thioureas to yield 2-aminothiazoles. For this compound, 4-bromo-2-(3,5-dimethoxybenzylthio)acetophenone serves as the α-haloketone precursor, reacting with N-(3,4-dimethylphenyl)thiourea in ethanol containing 10 M HCl at 80°C. This method produces the thiazole intermediate 2-(2-mercaptothiazol-4-yl)-N-(3,4-dimethylphenyl)acetamide with 68–73% yield, though regioselectivity challenges arise due to competing iminothiazolidinone formation.

Key Reaction Conditions:

| Parameter | Value | Source |

|---|---|---|

| Solvent | Ethanol/HCl (1:2) | |

| Temperature | 80°C | |

| Reaction Time | 20 minutes | |

| Yield | 68–73% |

Acetamide Coupling via Carbodiimide Chemistry

The final acetamide moiety is installed using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 4-dimethylaminopyridine (DMAP) in dichloromethane. 2-(2-((3,5-Dimethoxybenzyl)thio)thiazol-4-yl)acetic acid is activated with EDCI.HCl at 0°C, followed by coupling with 3,4-dimethylaniline . The reaction achieves 76% yield after recrystallization with dichloromethane-ethyl acetate.

Critical Parameters:

| Parameter | Value | Source |

|---|---|---|

| Coupling Reagent | EDCI.HCl/DMAP | |

| Solvent | Anhydrous CH₂Cl₂ | |

| Temperature | 0°C → room temperature | |

| Purification | Recrystallization (CH₂Cl₂/EtOAc) |

Alternative Synthetic Strategies

One-Pot Tandem Synthesis

Analytical Characterization and Validation

Spectroscopic Data

Challenges and Mitigation Strategies

Regioselectivity in Thiazole Formation

Acidic conditions favor 2-aminothiazoles, but iminothiazolidinone byproducts form at higher temperatures. Cooling to 0°C during workup minimizes this issue.

Thiol Oxidation

3,5-Dimethoxybenzyl mercaptan oxidizes readily. Conducting reactions under nitrogen and adding antioxidants (e.g., BHT) improve stability.

Chemical Reactions Analysis

2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(3,4-dimethylphenyl)acetamide can undergo various chemical reactions:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., Pd/C), and halogenating agents (e.g., bromine).

Scientific Research Applications

2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(3,4-dimethylphenyl)acetamide has several scientific research applications:

Medicinal Chemistry: It can be explored for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, providing a versatile building block for various organic reactions.

Material Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(3,4-dimethylphenyl)acetamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways would depend on the specific application and require detailed biochemical studies.

Comparison with Similar Compounds

Structural and Functional Differences

- Core Heterocycle: The target compound uses a thiazole ring, while analogs like 2a () and 10n () incorporate oxadiazole or piperazine-thiazole hybrids. Thiazoles are known for metabolic stability, whereas oxadiazoles may enhance electronegativity and binding affinity . The thiadiazole derivative in lacks a thioether but shares acetamide functionality, suggesting divergent synthetic pathways .

- Substituent Effects: The 3,5-dimethoxybenzyl group in the target compound contrasts with 3-chlorophenyl (2a) or 4-ethoxy-3,5-dimethoxyphenyl (). Methoxy groups improve solubility via hydrogen bonding, while chloro substituents enhance electrophilicity for antimicrobial activity .

Synthetic Accessibility :

Pharmacological and Physicochemical Insights

Molecular Weight and Bioavailability :

- The target compound (~430 g/mol) exceeds the Lipinski threshold (500 g/mol), unlike the thiadiazole analog (323 g/mol, ). This may limit oral bioavailability but could be advantageous for targeted delivery .

- The ureido group in 10n () is associated with enzyme inhibition (e.g., kinase or protease targets), while the target’s thioether could modulate redox activity .

- Antimicrobial Potential: While the target’s activity is undocumented, 2a () demonstrates potent antimicrobial effects, attributed to the oxadiazole-thioacetamide scaffold. Structural parallels suggest the target may share similar mechanisms .

Biological Activity

The compound 2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(3,4-dimethylphenyl)acetamide is a complex organic molecule notable for its diverse biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Structural Features

The compound features:

- A thiazole ring , known for its biological significance.

- A benzylthio group that enhances its reactivity.

- An acetamide moiety , which may contribute to its pharmacological properties.

The molecular formula is represented as , with a molecular weight of approximately 350.44 g/mol. The presence of methoxy groups on the benzyl ring increases solubility and potential interactions with biological targets.

Synthesis

The synthesis typically involves:

- Formation of the thiazole ring through cyclization reactions.

- Introduction of the benzylthio group via nucleophilic substitution.

- Acetamide formation through acylation reactions.

Optimizing these synthetic routes is crucial for maximizing yield and purity .

Antimicrobial Properties

Research indicates that compounds containing thiazole rings often exhibit significant antimicrobial activity. For instance, derivatives of this compound have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections .

Anticancer Activity

The compound has been investigated for its anticancer properties. Studies have demonstrated that it can inhibit cell proliferation in cancer cell lines by interfering with specific molecular targets, such as enzymes involved in cell cycle regulation. The thiazole moiety plays a critical role in enhancing binding affinity to these targets .

The proposed mechanisms include:

- Enzyme inhibition , particularly targeting kinases involved in cancer progression.

- Modulation of receptor activity , which could alter signaling pathways critical for tumor growth .

Case Studies

A study evaluating the compound's efficacy in vitro demonstrated:

- A dose-dependent inhibition of cancer cell lines (e.g., MCF-7 and HeLa).

- Induction of apoptosis through activation of caspase pathways, indicating its potential as a therapeutic agent .

Data Table: Biological Activity Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.